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Compound of Interest

Compound Name: 2-Chloro-5-methoxyaniline

Cat. No.: B1294355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Chloro-5-methoxyaniline (CAS No: 2401-24-3), a valuable building block in

pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Compound Information
IUPAC Name: 2-Chloro-5-methoxyaniline[1][2]

Synonyms: 6-Chloro-m-anisidine[2][3]

Molecular Formula: C₇H₈ClNO[1][2][3][4][5]

Molecular Weight: 157.60 g/mol [2][3][5]

Chemical Structure: 
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The following tables summarize the available quantitative spectroscopic data for 2-Chloro-5-
methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Hydrochloride Salt)

The proton NMR data was obtained for the hydrochloride salt of the compound, which is a

common stable form.

Chemical Shift (δ)
ppm

Multiplicity Solvent Assignment

Data not available in

searched public

sources

- DMSO-d₆
Aromatic Protons (Ar-

H)

Data not available in

searched public

sources

- DMSO-d₆
Methoxy Protons (-

OCH₃)

Data not available in

searched public

sources

- DMSO-d₆ Amine Protons (-NH₂)

Note: Specific

chemical shifts and

coupling constants for

2-Chloro-5-

methoxyaniline

hydrochloride are

available in spectral

databases.[6][7]

¹³C NMR Data

While a complete, explicitly reported peak list was not found in the searched public databases,

the carbon spectral data for 2-Chloro-5-methoxyaniline has been reported in the literature.[8]
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Chemical Shift (δ) ppm Assignment

~159.5 C-OCH₃ (Carbon attached to methoxy)

~150.8 C-NH₂ (Carbon attached to amine)

~105-130 Aromatic carbons (CH)

~115 C-Cl (Carbon attached to chlorine)

~55.5 Methoxy carbon (-OCH₃)

Note: The values are approximate and based on

typical chemical shifts for substituted anilines.

Precise data is available in specialized

databases and literature.[2]

Infrared (IR) Spectroscopy
The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique

on a neat sample.[2] While a specific peak list is not publicly available, the spectrum conforms

to the structure, showing characteristic absorptions for its functional groups.[1]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3300 - 3500
N-H Stretch (symmetric &

asymmetric)
Amine (-NH₂)

3000 - 3100 Aromatic C-H Stretch Aromatic Ring

2850 - 3000 Aliphatic C-H Stretch Methoxy (-OCH₃)

1580 - 1620 C=C Stretch Aromatic Ring

1200 - 1300 Aryl C-O Stretch Aryl Ether

1000 - 1100 Alkyl C-O Stretch Methoxy (-OCH₃)

700 - 850 C-Cl Stretch Aryl Halide

Mass Spectrometry (MS)
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Mass spectrometry data is typically acquired via electron impact (EI) ionization. The spectrum

will show a characteristic isotopic pattern for the molecular ion due to the presence of the

chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

m/z (mass-to-charge) Ion Assignment Notes

157 [M]⁺ (with ³⁵Cl)

Molecular ion peak, typically

the base peak or of high

intensity.

159 [M+2]⁺ (with ³⁷Cl)

Isotopic peak, with an intensity

of approximately 1/3 of the M⁺

peak.

Data not available Fragment ions

Further fragmentation would

involve loss of CH₃, CO, and

HCl.

Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of the spectroscopic

data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Weigh approximately 5-10 mg of 2-Chloro-5-methoxyaniline and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or

DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Instrument Setup:

Insert the sample into the spectrometer's magnet.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.
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Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8 to 16 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Mode: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be required due to the low natural abundance

of ¹³C.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase

correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (ATR-FTIR)
Sample Preparation: Place a small amount (a few milligrams) of solid 2-Chloro-5-
methoxyaniline directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

No extensive sample preparation is required.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
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Background Collection: Before analyzing the sample, record a background spectrum of the

clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to

remove interference from atmospheric CO₂ and H₂O.

Sample Analysis:

Lower the ATR press arm to ensure firm and even contact between the sample and the

crystal.

Initiate the scan.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Cleaning: After analysis, thoroughly clean the ATR crystal surface with an appropriate solvent

(e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Impact)
Sample Introduction: Introduce a small quantity of the sample into the ion source. For a

volatile solid like 2-Chloro-5-methoxyaniline, a direct insertion probe is commonly used.

The sample is gently heated in a high-vacuum environment to promote vaporization.

Ionization (Electron Impact - EI):

The vaporized sample molecules are passed through a beam of high-energy electrons

(typically 70 eV).

Collisions with these electrons eject an electron from the molecule, creating a positively

charged molecular ion ([M]⁺).

Mass Analysis:

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).
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The analyzer separates the ions based on their mass-to-charge (m/z) ratio. The molecular

ion and any fragment ions formed from its decomposition are separated.

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative

intensity of each ion versus its m/z ratio. The most abundant ion is assigned a relative

intensity of 100% and is known as the base peak.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2-Chloro-5-methoxyaniline.
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Spectroscopic Analysis Workflow for Compound Characterization
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Spectroscopic analysis workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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